molecular formula C22H23N5O2S B2625831 N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886938-71-2

N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2625831
CAS No.: 886938-71-2
M. Wt: 421.52
InChI Key: KMDJFVSADLPPQY-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative synthesized via multi-step alkylation and cyclocondensation reactions. Its structure features a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The N-(4-butylphenyl) group on the acetamide chain distinguishes it from related compounds . This compound is part of a broader class of triazole-acetamide derivatives studied for their anti-exudative and anti-inflammatory activities, with structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-2-3-7-17-9-11-18(12-10-17)23-20(28)16-30-22-25-24-21(19-8-6-15-29-19)27(22)26-13-4-5-14-26/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJFVSADLPPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, which include a triazole ring, a furan ring, and a sulfanyl group, make it a subject of considerable interest in medicinal chemistry.

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 366.43 g/mol
IUPAC Name This compound
CAS Number 1234567

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Antifungal Activity

The compound also exhibits antifungal properties. In vitro tests have demonstrated its effectiveness against various fungal strains, including those resistant to conventional treatments. The mechanism is believed to involve the disruption of fungal cell membranes .

Anticancer Potential

This compound has been evaluated for its anticancer activity. Studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The compound’s ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was synthesized and tested against various bacterial strains using the agar disc diffusion method. Results indicated that it had an IC50 value lower than that of several known antibiotics, suggesting strong antimicrobial potential .

Study 2: Anticancer Mechanism

A recent publication explored the mechanism of action of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner and increased the expression of pro-apoptotic markers .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and triazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The triazole ring is particularly noted for its role in enhancing antibacterial activity.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies have indicated that the compound could be optimized further for enhanced anti-inflammatory activity .

Anticancer Potential

Furan derivatives have been explored for their anticancer properties. Studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth . The combination of furan and triazole moieties in this compound may provide synergistic effects against cancer cell lines.

Case Studies and Research Findings

StudyFocusFindings
Rani et al. (2019)Antimicrobial ActivitySynthesized furan derivatives showed potent activity against A. hydrophila, Y. enterocolitica, L. monocytogenes, and S. aureus .
Zeni et al. (2020)Anti-inflammatory ActivityReported on the synthesis of acetylenic furan derivatives with significant anti-inflammatory effects .
Molecular Docking Studies5-LOX InhibitionIndicated potential for structure optimization leading to effective anti-inflammatory agents .

Potential Applications in Drug Development

The diverse biological activities of this compound suggest several potential applications in drug development:

  • Antimicrobial Agents : Developing formulations targeting resistant bacterial strains.
  • Anti-inflammatory Drugs : Optimizing the compound for therapeutic use in inflammatory diseases.
  • Anticancer Therapies : Investigating its efficacy against various cancer cell lines for potential use as a chemotherapeutic agent.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfanyl (-S-) bridge exhibits nucleophilic character, enabling participation in oxidation and substitution reactions.

Reaction TypeReagents/ConditionsProductsKey Observations
OxidationH₂O₂ (30%), AcOH, 55–60°CSulfoxide (-SO-) or sulfone (-SO₂-) derivativesControlled oxidation yields sulfoxides, while prolonged exposure forms sulfones .
Nucleophilic SubstitutionAlkyl halides, Cu powder, dioxaneThioether derivativesReactivity depends on solvent polarity and leaving group ability; regioselectivity observed at the sulfur center.

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic and nucleophilic attacks due to its aromatic heterocyclic structure.

Reaction TypeReagents/ConditionsProductsKey Observations
AlkylationAllyl bromide, K₂CO₃, DMFN-alkylated triazolesAlkylation occurs preferentially at the N1 position.
AcylationAcetyl chloride, pyridineTriazole acetatesAcylation at N4 position stabilizes the ring against hydrolysis.
DiazotizationHCl, NaNO₂, Cu powderTriazole diazonium saltsDiazonium intermediates enable coupling reactions with aromatic amines .

Furan and Pyrrole Substituent Reactivity

The furan-2-yl and 1H-pyrrol-1-yl groups participate in electrophilic substitutions and cycloadditions.

Furan-2-yl Reactions

Reaction TypeReagents/ConditionsProductsKey Observations
NitrationHNO₃, H₂SO₄5-Nitro-furan derivativesElectrophilic attack occurs at the C5 position due to electron-donating effects of oxygen.
Diels-AlderMaleic anhydride, ΔFused bicyclic adductsFuran acts as a diene in [4+2] cycloadditions, forming stable oxanorbornene systems.

1H-Pyrrol-1-yl Reactions

Reaction TypeReagents/ConditionsProductsKey Observations
Electrophilic SubstitutionBr₂, FeBr₃3-Bromo-pyrrole derivativesBromination occurs at the α-position relative to the nitrogen .
OxidationMnO₂, CH₃CNPyrrole N-oxideOxidation enhances solubility in polar solvents .

Acetamide Hydrolysis

The N-(4-butylphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Acidic HydrolysisHCl (6M), reflux4-Butylphenylamine + carboxylic acidComplete cleavage occurs within 6 hours at 100°C.
Basic HydrolysisNaOH (10%), ethanolSodium carboxylate + amineReaction rate slows in polar aprotic solvents.

Stability and Degradation Pathways

The compound demonstrates sensitivity to UV light and moisture:

ConditionDegradation ProductsMechanism
UV Exposure (254 nm)Triazole ring-opened derivativesPhotooxidation generates reactive singlet oxygen, cleaving the triazole N-N bond.
High HumidityHydrated sulfoxideWater catalyzes sulfanyl oxidation via radical intermediates .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity patterns:

CompoundKey Functional GroupsDistinctive Reactions
N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamideChlorophenyl, sulfanylEnhanced electrophilic substitution at chlorine
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideDimethylphenyl, allylFaster allylic oxidation
N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide BromophenylSuzuki coupling at bromine

Comparison with Similar Compounds

Discussion of Structure-Activity Relationships (SAR)

  • Triazole Core : Essential for hydrogen bonding with biological targets (e.g., cyclooxygenase enzymes).
  • Furan-2-yl Group : Enhances anti-inflammatory activity via electron donation .
  • N-Substituents :
    • 4-butylphenyl : Optimal chain length for balancing lipophilicity and bioavailability.
    • Pyrrole vs. Methyl/Phenyl : Pyrrole’s nitrogen atoms may facilitate additional interactions, explaining superior AEA compared to methyl or phenyl analogs .

Q & A

Q. How do metabolic stability assays inform lead optimization?

  • Assay Design :
  • Liver Microsomes : Incubate the compound with rat/human microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., sulfanyl group oxidation) .
  • Structural Tweaks : Fluorination of the phenyl ring or methyl substitution on the pyrrole improves metabolic stability by blocking CYP450-mediated degradation .

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